Cas no 1218-34-4 (N-Acetyl-L-tryptophan)
N-Acetyl-L-tryptophan Chemical and Physical Properties
Names and Identifiers
-
- N-Acetyl-L-tryptophan
- Ac-Trp-Oh
- (S)-2-Acetamido-3-(1H-indol-3-yl)propanoic acid
- 2-Acetamido-3-(1H-indol-3-yl)propanoic acid
- L-ACETYLTRYPTOPHAN
- (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid
- Acetylcholine chloride
- N-Acetyl-Trp-OH
- N-Acetyltryptophan
- IDI1_000385
- KBio2_001439
- NCGC00094838-03
- BSPBio_003012
- SCHEMBL57141
- N-Acetyl-L-tryptophan, Pharmaceutical Secondary Standard; Certified Reference Material
- KBio3_002232
- CHEBI:74640
- N-
- Acetyl-L-trp
- BDBM50043821
- NCGC00094838-01
- KBio2_004007
- MFCD00065976
- 38435FC5-4D99-4E9C-A55B-099BA6C5197C
- AKOS015837748
- acetyltryptophan
- (S)-2-Acetylamino-3-(1H-indol-3-yl)-propionic acid
- NSC-90726
- FD3078
- Acetyl-L-tryptophan
- CHEMBL54170
- AC-Try
- EN300-263728
- KBio1_000385
- A-Acetyl-L-Tryptophan
- Spectrum_000959
- HMS1921E12
- Spectrum5_001350
- HY-W011978
- N-Acetyltryptophan, European Pharmacopoeia (EP) Reference Standard
- SPECTRUM1500702
- Spectrum2_001348
- NS00081448
- EINECS 214-935-9
- Q27144794
- N-acetyl tryptophan
- L-Tryptophan, N-acetyl-
- AM82275
- N-acetyl-tryptophan
- NSC 90726
- HMS501D07
- Tryptophan, acetyl
- acetyltryptophanate
- Acetyl tryptophan
- Acetyltryptophan, L-
- CCG-39286
- CS-W012694
- NCGC00094838-02
- DivK1c_000385
- DTXSID10883669
- A-1820
- KBioGR_001241
- J-300263
- AS-57887
- TRYPTOPHAN, N-ACETYL-, L-
- AKOS010397427
- n-acetyl-l-tryptophanate
- SPBio_001535
- U9264T8OAE
- Z98653227
- Spectrum3_001396
- 2-Acetylamino-3-(1H-indol-3-yl)-propionic acid
- NINDS_000385
- A0121
- Ac-Trp
- KBio2_006575
- 1218-34-4
- Spectrum4_000551
- KBioSS_001439
- UNII-U9264T8OAE
- (S)-N-Acetyltryptophan
- SMR000339886
- MLSMR
- MLS000686793
- Tryptophan
- 1ST160900
- MSK160900
- N-Acetyl-L-tryptophan (Standard)
- FA37435
- DTXCID801023176
- 214-935-9
- HY-W011978R
-
- MDL: MFCD00065976
- Inchi: 1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1
- InChI Key: DZTHIGRZJZPRDV-LBPRGKRZSA-N
- SMILES: OC([C@H](CC1=CNC2C=CC=CC1=2)NC(C)=O)=O
Computed Properties
- Exact Mass: 246.10000
- Monoisotopic Mass: 246.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 82.2A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.1855 (rough estimate)
- Melting Point: 186°C
- Boiling Point: 389.26°C (rough estimate)
- Flash Point: 308.6°C
- Refractive Index: 1.6450 (estimate)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 82.19000
- LogP: 1.69060
- Solubility: Not determined
- Specific Rotation: +24.0~+30.0°(20℃/D)(c=1,C2H5OH)
N-Acetyl-L-tryptophan Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- RTECS:YN6160000
- TSCA:Yes
- Storage Condition:2-8°C
N-Acetyl-L-tryptophan Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Acetyl-L-tryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80648-5mg |
N-Acetyl-L-tryptophan |
1218-34-4 | 99.0% | 5mg |
¥110 | 2021-05-07 | |
| TRC | A168730-5g |
N-Acetyl-L-Tryptophan |
1218-34-4 | 5g |
$ 69.00 | 2023-09-09 | ||
| TRC | A168730-10g |
N-Acetyl-L-Tryptophan |
1218-34-4 | 10g |
$ 115.00 | 2023-09-09 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111003-100g |
N-Acetyl-L-tryptophan |
1218-34-4 | 98% | 100g |
¥284.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111003-10g |
N-Acetyl-L-tryptophan |
1218-34-4 | 98% | 10g |
¥43.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111003-25g |
N-Acetyl-L-tryptophan |
1218-34-4 | 98% | 25g |
¥77.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111003-500g |
N-Acetyl-L-tryptophan |
1218-34-4 | 98% | 500g |
¥1250.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111003-5g |
N-Acetyl-L-tryptophan |
1218-34-4 | 98% | 5g |
¥29.90 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A6376-10G |
N-Acetyl-L-tryptophan |
1218-34-4 | 10G |
¥680.78 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A6376-25G |
N-Acetyl-L-tryptophan |
1218-34-4 | 25G |
¥1209.78 | 2022-02-23 |
N-Acetyl-L-tryptophan Suppliers
N-Acetyl-L-tryptophan Related Literature
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1. Confirmation of the site of nitrosation in tryptophan derivatives by α-chymotrypsinThomas B. Brown,Malcolm F. G. Stevens J. Chem. Soc. Perkin Trans. 1 1975 2357
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Zi-Jian Chen,Hui-Jun Fu,Lin Luo,Yuan-Ming Sun,Jin-Yi Yang,Dao-Ping Zeng,Yu-Dong Shen,Zhen-Lin Xu Anal. Methods 2017 9 1617
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Rodolfo I. Teixeira,Juliana S. Goulart,Rodrigo J. Corrêa,Simon J. Garden,Sabrina B. Ferreira,José Carlos Netto-Ferreira,Vitor F. Ferreira,Paula Miro,M. Luisa Marin,Miguel A. Miranda,Nanci C. de Lucas RSC Adv. 2019 9 13386
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Peter S. Sherin,Nina P. Gritsan,Yuri P. Tsentalovich Photochem. Photobiol. Sci. 2009 8 1550
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Noelia Losada-Garcia,A. Sofia Santos,M. Manuel B. Marques,Jose M. Palomo Nanoscale Adv. 2023 5 513
Additional information on N-Acetyl-L-tryptophan
Comprehensive Guide to N-Acetyl-L-tryptophan (CAS No. 1218-34-4): Benefits, Applications, and Research Insights
N-Acetyl-L-tryptophan (CAS No. 1218-34-4), a modified form of the essential amino acid L-tryptophan, has garnered significant attention in the fields of biochemistry, nutraceuticals, and pharmaceuticals. This compound, often referred to as NALT, is widely recognized for its enhanced bioavailability compared to its non-acetylated counterpart. Its molecular structure includes an acetyl group, which improves stability and absorption in the human body. Researchers and health enthusiasts alike are increasingly interested in N-Acetyl-L-tryptophan due to its potential roles in supporting mood regulation, sleep quality, and overall metabolic health.
One of the most searched questions about N-Acetyl-L-tryptophan is, "How does it differ from regular L-tryptophan?" The key distinction lies in its acetylated form, which allows for better solubility and faster uptake in the digestive system. This makes NALT a preferred choice for dietary supplements aimed at promoting serotonin production—a neurotransmitter linked to happiness and relaxation. Additionally, its stability under various pH conditions makes it suitable for formulations in functional foods and beverages, a growing trend in the wellness industry.
In recent years, the demand for N-Acetyl-L-tryptophan has surged alongside the rising popularity of nootropics and adaptogens. Users often search for terms like "best NALT supplements" or "N-Acetyl-L-tryptophan for anxiety," reflecting its association with cognitive and emotional well-being. Clinical studies suggest that NALT may help mitigate stress responses by modulating the kynurenine pathway, a metabolic route implicated in neuroinflammation and mental health disorders. This positions N-Acetyl-L-tryptophan as a promising ingredient in holistic health regimens.
From an industrial perspective, N-Acetyl-L-tryptophan (CAS No. 1218-34-4) is valued for its versatility. It serves as a chiral building block in pharmaceutical synthesis, particularly in the development of peptide-based drugs. Its role in stabilizing protein structures also makes it relevant in biotechnological applications, such as enzyme engineering and vaccine development. Manufacturers emphasize its high purity (>98%) and compliance with GMP standards, ensuring its suitability for both research and commercial use.
Another hot topic is the environmental and sustainable sourcing of N-Acetyl-L-tryptophan. With consumers increasingly prioritizing eco-friendly supplements, producers are exploring fermentation-based production methods to reduce reliance on synthetic processes. Searches like "vegan N-Acetyl-L-tryptophan" or "non-GMO NALT" highlight this shift toward cleaner, transparent sourcing. Furthermore, advancements in analytical techniques, such as HPLC and mass spectrometry, have improved quality control, ensuring consistent potency and safety in finished products.
In summary, N-Acetyl-L-tryptophan (CAS No. 1218-34-4) stands at the intersection of science and wellness, offering multifaceted benefits backed by evolving research. Whether you're a formulator seeking a stable amino acid derivative or a consumer exploring natural mood support, understanding NALT's properties and applications can unlock new opportunities in health innovation. As interest in personalized nutrition grows, this compound is poised to remain a key player in the global market.
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